Podophyllotoxone

Description

Historical Context and Significance in Natural Product Research

The story of podophyllotoxone is intrinsically linked to the broader history of its parent compounds, the podophyllotoxins, which have been recognized for centuries in traditional medicine. mdpi.comresearchgate.net The scientific journey from folk remedies to modern drug discovery has highlighted the importance of these complex natural molecules.

Early Discoveries and Isolation from Podophyllum Species

The parent compound, podophyllotoxin (B1678966), was first isolated in 1880 by Podwyssotzki from the resin of Podophyllum species, commonly known as the Mayapple. ukaazpublications.com These plants, including Podophyllum peltatum and Podophyllum hexandrum, have a long history of use in traditional medicine. researchgate.netukaazpublications.com this compound itself has been identified and isolated from various plant sources. For instance, it has been isolated from the roots of Dysosma versipellis, where its structure and absolute configuration were determined using spectroscopic analysis and single-crystal X-ray analysis. nih.govcjnmcpu.com It is also found alongside other podophyllotoxins like epipodophyllotoxin (B191179) and demethylpodophyllotoxin in species of Juniperus and Podophyllum. nih.govresearchgate.net

Evolution of Research Focus: From Traditional Medicine to Modern Drug Discovery

Plants containing podophyllotoxins were used for centuries in folk medicine for various ailments. mdpi.com The resin, known as podophyllin, was a component of traditional Chinese medicine and was used by Native Americans. researchgate.netiupac.org The scientific validation of the antitumor properties of podophyllin resin in the mid-20th century marked a pivotal shift in research focus. researchgate.net This led to the isolation and investigation of its active constituents, including podophyllotoxin and its related lignans (B1203133) like this compound. The focus evolved from the crude plant extract to the identification, isolation, and structural elucidation of individual compounds to understand their mechanisms of action and harness their therapeutic potential, paving the way for modern drug discovery programs. nih.govfrontiersin.org

Role as a Lead Compound in Pharmaceutical Sciences

This compound's primary significance in modern science lies in its role as a lead compound and a key synthetic intermediate. A lead compound is a chemical entity with promising biological activity that serves as a starting point for the design and development of new drugs. nih.gov While podophyllotoxin is often cited as the primary lead, this compound plays a critical role in the synthetic pathways to create more effective and less toxic derivatives. nih.govresearchgate.net

Precursors to Clinically Utilized Anticancer Agents

Podophyllotoxin and its derivatives are precursors to the clinically important anticancer drugs etoposide (B1684455) and teniposide (B1684490). frontiersin.orgnih.gov this compound, as an oxidation product of podophyllotoxin, serves as a key intermediate in the synthesis of various analogues. researchgate.netresearchgate.net For example, the preparation of 4-analogues of podophyllotoxin and epipodophyllotoxin proceeds through the formation of this compound as the corresponding 4-keto derivative. nih.govpasteur.fr This ketone functionality allows for further chemical modifications that are crucial for developing compounds with improved pharmacological profiles. Research has shown that this compound itself exhibits significant inhibitory activities against human prostate cancer cells by arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization. nih.govcjnmcpu.com

Distinction from Podophyllotoxin and its Semisynthetic Derivatives

It is crucial to distinguish this compound from its more famous relative, podophyllotoxin, and the resultant clinical drugs, etoposide and teniposide.

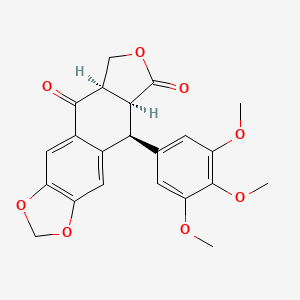

Structural Distinction : The primary structural difference lies at the C-4 position of the aryltetralin lignan (B3055560) skeleton. Podophyllotoxin possesses a hydroxyl (-OH) group at this position, whereas this compound has a ketone (=O) group. iupac.orgwikipedia.org This seemingly minor change significantly alters the molecule's chemical reactivity, making it a useful synthetic intermediate. nih.gov

Mechanistic Distinction : This structural difference also leads to a divergence in the primary mechanism of action from the semisynthetic derivatives. Podophyllotoxin and this compound exert their cytotoxic effects primarily by inhibiting the polymerization of tubulin, a critical protein for cell division. nih.govwikipedia.org In contrast, the semisynthetic derivatives, etoposide and teniposide, function by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and repair. ukaazpublications.comfrontiersin.org This change in mechanism was a key achievement of the drug development process, leading to agents with a different and, in many cases, more therapeutically useful profile. researchgate.net

Current Status and Future Directions in this compound Research

Current research continues to explore the potential of this compound and its derivatives. Investigations are ongoing to develop new analogues with enhanced anticancer activity and reduced toxicity. researchgate.netresearchgate.net Studies have explored its potential as a radioprotective agent, shielding healthy cells from radiation damage. nih.gov

The future of this compound research likely lies in its continued use as a versatile scaffold for medicinal chemists. The focus is on creating novel hybrids and conjugates by combining the this compound framework with other pharmacophores to develop targeted therapies and overcome drug resistance in cancer. mdpi.com Further research into its specific biological activities, such as its distinct binding mode to tubulin, may open new avenues for drug design. nih.govcjnmcpu.com The development of more efficient and stereoselective synthetic methods involving this compound as an intermediate remains an active area of investigation to ensure a sustainable supply for the production of life-saving anticancer drugs. mdpi.comnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

(5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-BKTGTZMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963905 | |

| Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-49-6 | |

| Record name | Podophyllotoxone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5aR-(5aα,8aβ,9α)]-5a,6,8a,9-Tetrahydro-9-(3,4,5-trimethoxyphenyl)-furo[3â??,4â??:6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies

Total Synthesis Approaches to Podophyllotoxone and Analogues

The total synthesis of this compound, a molecule with four contiguous stereogenic centers, presents a formidable challenge to synthetic organic chemists. researchgate.net The development of efficient and stereoselective synthetic routes has been a major focus of research, leading to a variety of innovative strategies.

Enantioselective Strategies for Aryltetralin Lignans (B1203133)

The construction of the aryltetralin core with precise control over its stereochemistry is a cornerstone of this compound synthesis. Enantioselective approaches are crucial for obtaining optically pure forms of these lignans.

Achieving the correct stereochemistry at the four contiguous chiral centers within the tetrahydronaphthalene lactone skeleton is a pivotal challenge in the synthesis of podophyllotoxin (B1678966). researchgate.net The trans-fused lactone ring is known to be stereochemically unstable and can easily epimerize under basic conditions. researchgate.net Early synthetic efforts by Gensler and colleagues laid a strong foundation for understanding the structural and mechanistic aspects of podophyllotoxin, which was essential for the later development of enantioselective syntheses. rsc.org

Several strategies have been employed to control the stereochemistry. The "chiral pool" strategy, for instance, utilizes readily available chiral starting materials like L-glutamic acid to set the initial stereocenters. rsc.org Another approach involves the use of chiral auxiliaries, such as oxazolines, to direct the stereochemical outcome of key reactions. rsc.org For example, a highly concise and efficient synthesis of (-)-epipodophyllotoxin relied on an oxazoline (B21484) auxiliary. rsc.org The configuration at the C4 position is considered less critical in some contexts, as the semisynthesis of drugs like etoposide (B1684455) often starts from precursors without a defined stereocenter at this position. nih.gov However, for the synthesis of podophyllotoxin itself, control at C4 is important, and nucleophilic substitution at this position is often assumed to proceed via an SN1 mechanism, favoring the β-substitution due to the bulky α-substituted aromatic ring at C1. mdpi.com

Cascade reactions, which involve a sequence of intramolecular transformations, have emerged as powerful tools for the efficient construction of the complex this compound core. A notable example is a cascade addition-alkylation reaction that establishes the key C1-C2 stereochemistry. researchgate.net Another innovative approach combines an intermolecular palladium-catalyzed allylic alkylation with an intramolecular Mizoroki–Heck coupling reaction in a pseudo-domino sequence. researchgate.net

Chemoenzymatic synthesis has also proven to be a highly effective strategy, combining the selectivity of enzymes with the versatility of chemical reactions. nih.govnih.gov A short and efficient chemoenzymatic total synthesis of (–)-podophyllotoxin has been developed, featuring a key enzymatic oxidative C-C coupling reaction to construct the tetracyclic core in a diastereoselective manner. nih.govnih.gov This biocatalytic approach, utilizing a 2-oxoglutarate-dependent dioxygenase (2-ODD-PH) from the podophyllotoxin biosynthetic pathway, allows for gram-scale access to (–)-deoxypodophyllotoxin. nih.govresearchgate.netnih.gov This method highlights the potential of combining biocatalysis with traditional synthesis to create efficient and scalable routes to complex natural products. nih.gov

Retrosynthetic Analysis in this compound Total Synthesis

Retrosynthetic analysis provides a logical framework for deconstructing the complex target molecule, this compound, into simpler, commercially available starting materials. A common retrosynthetic disconnection involves breaking the C-ring of the tetracyclic core. One strategy employs an intramolecular Heck reaction to form this ring. rsc.org Another powerful approach utilizes a chemoenzymatic disconnection, where a key step involves the biocatalytic oxidative C-C coupling to form the tetracyclic core of (–)-deoxypodophyllotoxin from a dibenzylbutyrolactone precursor. researchgate.net This highlights a strategy that leverages an enzymatic transformation for a crucial bond formation.

A different retrosynthetic approach focuses on the formation of the tetralin ring system through an "insertion-cyclization" reaction. researchgate.net A particularly elegant and concise synthesis was achieved through an organocatalytic cross-aldol Heck cyclization, which allowed for the total synthesis of (−)-podophyllotoxin in just five steps from three aldehyde precursors. acs.org This strategy also enabled the synthesis of other stereoisomers by reversing the selectivity in a subsequent hydrogenation step. acs.org

Challenges and Advancements in High-Yield and Concise Synthesis

The use of catalysis has been instrumental in improving synthetic efficiency. An organocatalytic Heck cyclization was employed in an enantioselective total synthesis of (−)-podophyllotoxin. mdpi.com Furthermore, a catalytic enantioselective total synthesis was accomplished in five steps from three aldehydes, demonstrating the power of modern catalytic methods. acs.org Despite these advancements, the development of even more concise and high-yielding synthetic routes to this compound continues to be an active area of research. mdpi.com The chemical synthesis of podophyllotoxin is often difficult and expensive due to the complexity of its molecular structure, which has also spurred interest in biotechnological production methods. plos.org

Semisynthesis and Structural Modification of this compound Derivatives

Semisynthetic approaches, starting from naturally occurring podophyllotoxin or its precursors, are a cornerstone for the development of new derivatives with modified properties. researchgate.net These modifications are often focused on improving therapeutic efficacy and reducing toxicity.

Extensive structure-activity relationship (SAR) studies have shown that even minor structural alterations can lead to significant changes in biological activity and molecular targets. mdpi.com The structural complexity of podophyllotoxin, with its four stereogenic carbons in ring C, has meant that many SAR studies have relied on derivatizing the natural product rather than undertaking multi-step de novo synthesis. nih.gov

A primary site for modification is the C-4 position of the podophyllotoxin skeleton. frontiersin.org Rational modifications at this position have been shown to improve topoisomerase II inhibitory activity, water solubility, and cytotoxic activity. frontiersin.org For instance, introducing nitrogen-containing substituents at the C4 position has led to analogues with improved antitumor activity compared to etoposide. mdpi.com

Another key area of modification involves the lactone ring. The trans-fused γ-lactone is considered important for the antitubulin activity of many podophyllotoxin derivatives. mdpi.com However, derivatives where the lactone ring is opened or replaced have also been synthesized. For example, KL-3, a derivative where the lactone ring is replaced with a benzothiazole (B30560) group, has been developed. mdpi.com

Modifications to the E-ring, the 3,4,5-trimethoxyphenyl fragment, have also been explored. mdpi.com Furthermore, the introduction of a glycosidic moiety at the C-7 position, along with demethylation at the 4'-position, is a critical modification that shifts the mechanism of action from tubulin polymerization inhibition to DNA topoisomerase II inhibition, as seen in etoposide and teniposide (B1684490). mdpi.com

Modification of the Podophyllotoxin Core to Yield this compound

The transformation of podophyllotoxin to this compound is a fundamental step in the semisynthesis of many potent derivatives. researchgate.net This conversion involves the targeted modification of the hydroxyl group at the C-4 position of the podophyllotoxin core.

Oxidation Reactions to Convert Podophyllotoxin to this compound

The primary method for converting podophyllotoxin to this compound is through oxidation of the benzylic hydroxyl group to a ketone. researchgate.netsemanticscholar.org This reaction can be achieved using a variety of oxidizing agents. Chromium (VI) reagents, such as chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC), have been effectively used to oxidize the benzylic alcohol in podophyllotoxin derivatives to the corresponding ketone, with reported yields ranging from 60% to 95%. nih.gov

Another notable method involves the use of the free radical organocatalyst 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). semanticscholar.orgnih.gov A TEMPO-catalyzed oxidation, using sodium periodate (B1199274) (NaIO₄) as the oxidant and sodium bromide (NaBr) as a co-catalyst, has been successfully employed to convert the benzylic hydroxyl of podophyllotoxin to the ketone, this compound. semanticscholar.orgnih.gov Other reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also utilized for benzylic dehydrogenation in lignan (B3055560) structures. nih.gov

Table 1: Comparison of Oxidation Methods for this compound Synthesis

| Oxidizing Agent/System | Reagent Class | Typical Yields | Reference |

|---|---|---|---|

| Chromium Trioxide (CrO₃) / Pyridinium Chlorochromate (PCC) | Chromium (VI) Reagents | 60-95% | nih.gov |

| TEMPO / NaIO₄ / NaBr | Organocatalyst System | Not specified | semanticscholar.orgnih.gov |

Enzymatic Dehydrogenation for Improved Yields

Biotransformation offers a stereoselective and regioselective alternative for modifying podophyllotoxin and related lignans. researchgate.net While specific yield data for the enzymatic dehydrogenation of podophyllotoxin to this compound is not extensively detailed in the provided results, the use of microbial transformations and plant cell cultures has been reported for the structural modification of podophyllotoxin. researchgate.net For instance, suspension cultures of Forsythia intermedia have been shown to selectively oxidize podophyllotoxin to this compound. researchgate.net A novel enzymatic dehydrogenation of podophyllotoxin congeners has also been achieved using yeast cells, highlighting the potential of biocatalysis in this synthetic route. acs.org

Strategic Functionalization for Enhanced Bioactivity

To improve the biological properties of this compound, extensive research has focused on its derivatization. These modifications aim to enhance activity, improve solubility, and reduce potential toxicity.

Site-Specific Derivatization (e.g., C-4 Position, Ring E)

The C-4 position of the podophyllotoxin skeleton has been a primary target for structural modifications. nih.govresearchgate.net The ketone group in this compound provides a reactive site for further chemical transformations. For example, methyloximation of this compound, followed by catalytic hydrogenation, allows for the stereoselective synthesis of 4-alpha-amino-4-deoxypodophyllotoxin. nih.gov This amino derivative can then be converted to the corresponding acetamido and formamido derivatives. nih.gov

Modifications on the pendant E ring are also a key strategy. rsc.orgresearchgate.net Novel podophyllotoxin-naphthoquinone derivatives with modifications on ring E have been synthesized. rsc.org Additionally, a series of 4-azapodophyllotoxin derivatives with modified rings B and E have been created. researchgate.net

Introduction of Novel Scaffolds (e.g., Naphthoquinone, Heterocycles)

The incorporation of new chemical moieties, such as naphthoquinones and various heterocyclic rings, has been a fruitful approach to generating novel this compound derivatives with enhanced bioactivity. researchgate.netrsc.orgfrontiersin.org

Naphthoquinone Derivatives: A new approach for the synthesis of podophyllotoxin-naphthoquinone compounds has been developed using microwave-assisted three-component reactions. rsc.org These hybrid molecules have shown potent cytotoxic activity. rsc.org The synthesis of various 1,4-naphthoquinone (B94277) derivatives often involves reactions like alkylation, acylation, and sulfonylation. nih.gov

Heterocyclic Derivatives: A wide array of heterocyclic rings have been introduced into the podophyllotoxin framework, particularly at the C-7 position. chim.it These include five or six-membered rings with one or more heteroatoms. chim.it For instance, imidazole (B134444), pyrazole, triazole, and benzimidazole (B57391) derivatives have been synthesized. chim.it The introduction of nitrogen-containing heterocycles, such as imidazole and 1,2,4-triazole, has led to podophyllotoxin derivatives with excellent cytotoxic activity. frontiersin.org The synthesis of these compounds often involves the reaction of podophyllotoxin with the corresponding heterocycle. chim.it

Table 2: Examples of Heterocyclic Scaffolds Introduced to Podophyllotoxin Derivatives

| Heterocyclic Scaffold | Position of Introduction | Synthetic Strategy | Reference |

|---|---|---|---|

| Imidazole | C-7 | Direct coupling with podophyllotoxin or its derivatives | chim.it |

| Pyrazole | Not specified | Not specified | chim.it |

| Triazole | Not specified | Not specified | frontiersin.orgchim.it |

| Benzimidazole | Not specified | Not specified | chim.it |

| Tetramethylpyrazine | C-7 | Tandem biotransformation process | chim.it |

Exploration of Dimeric and Hybrid Conjugates

The synthesis of dimeric and hybrid molecules represents another advanced strategy to enhance the biological profile of podophyllotoxins. researchgate.net This approach involves linking two podophyllotoxin units or conjugating podophyllotoxin with other biologically active molecules. researchgate.net For example, two units of epipodophyllotoxin (B191179) have been linked at the C-4 position to create novel bis-epipodophyllotoxin analogues. researchgate.net These dimeric compounds have demonstrated in vitro anticancer activity. researchgate.net

Hybridization with other natural products or synthetic drugs is also a promising strategy. researchgate.net This can involve direct linkage or the use of spacers to connect the two molecular entities. researchgate.net The goal of creating these hybrid conjugates is to combine the pharmacological properties of both parent molecules to achieve synergistic effects or novel mechanisms of action. researchgate.net

Design Principles for Dimeric Prodrugs

The concept of creating dimeric prodrugs from podophyllotoxin is a strategic approach to improve its pharmacological properties. nih.gov This design principle involves covalently linking two podophyllotoxin molecules, often through a linker that is designed to be cleaved under specific physiological conditions, such as those found in a tumor microenvironment. nih.govtandfonline.com The primary goals of dimerization are to increase drug-loading capacity, enhance delivery to cancer cells, and potentially overcome drug resistance mechanisms. nih.gov

The synthesis of these dimers typically involves a condensation reaction between two podophyllotoxin units and a dicarboxylic acid, forming ester bonds. tandfonline.com These ester linkages are susceptible to hydrolysis by enzymes that are often overexpressed in cancer cells. tandfonline.com Another design strategy incorporates disulfide bonds into the linker, which can be cleaved in the highly reducing environment characteristic of intracellular spaces in tumor cells. tandfonline.com

Researchers have synthesized and tested various dimeric podophyllotoxin derivatives with different linkers. nih.govnih.gov For instance, a series of dimers were created by linking two 4β-azido-podophyllotoxin units with various dipropargyl functionalized linkers using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.gov While many of the synthesized dimers showed limited cytotoxicity, one derivative featuring a perbutyrylated glucose residue on a glycerol (B35011) linker demonstrated high potency against a panel of five human cancer cell lines, with IC50 values ranging from 0.43 to 3.50 μM. nih.govnih.gov This particular compound also exhibited significant selectivity for cancer cells over normal cells. nih.govnih.gov

Further innovation in this area includes the development of heterodimers. One such example is a prodrug composed of podophyllotoxin and hinokitiol (B123401) connected by dicarboxylic acid linkers of varying carbon chain lengths (n=4, 10, 18). tandfonline.comdiva-portal.org These heterodimeric prodrugs can be fabricated into nanoparticles without carriers, achieving a high drug-loading capacity and demonstrating that linker length influences nanoparticle size and cytotoxicity. tandfonline.comdiva-portal.org

Table 1: Examples of Dimeric Podophyllotoxin Prodrug Designs

| Dimer Type | Linker Type | Rationale | Key Findings | Citations |

|---|---|---|---|---|

| Homodimer | Dicarboxylic acids (e.g., succinic, sebacic) | Ester bonds for enzymatic cleavage in tumor cells. | Synthesis of various dimers (D21-D24) achieved. | tandfonline.com |

| Homodimer | 4,4'-dithiodibutyric acid | Disulfide bond for cleavage in the reducing intracellular environment. | Dimer D21 designed for enhanced degradation within the cell. | tandfonline.com |

| Homodimer | Dipropargyl functionalized linkers via CuAAC | 1,2,3-triazole linkage for robust connection. | A derivative with a glucose-modified glycerol linker showed high, selective potency (IC50: 0.43-3.50 µM). | nih.govnih.gov |

| Heterodimer (Podophyllotoxin-Hinokitiol) | Dicarboxylic acids (C4, C10, C18) | Creation of carrier-free nano-prodrugs with dual components. | Linker length affects nanoparticle size and cytotoxicity; improved stability over homodimers. | tandfonline.comdiva-portal.org |

| Homodimer (with Vitamin K3) | ROS-sensitive linker | Self-amplifying drug release via ROS generation in cancer cells. | PTV-NPs selectively increased ROS, accelerating prodrug conversion and enhancing efficacy. | researchgate.net |

Hybridization with Other Bioactive Pharmacophores

Molecular hybridization is a rational drug design strategy that combines podophyllotoxin with other pharmacologically active structures, or pharmacophores, into a single new molecule. mdpi.comfrontiersin.orgwikipedia.org This approach aims to create synergistic effects, improve biological activity, enhance selectivity, or develop agents with dual mechanisms of action. mdpi.comukaazpublications.comresearchgate.net The hybridization can be achieved by directly fusing the molecules or by connecting them with a linker. mdpi.comwikipedia.org The 1,2,3-triazole group, often formed via "click chemistry," is a popular and efficient linker for this purpose. wikipedia.orgjournalofchemistry.org

Numerous podophyllotoxin hybrids have been developed and evaluated for their anticancer properties. wikipedia.org

Coumarin (B35378) Hybrids : Novel hybrids of podophyllotoxin and coumarin have been synthesized. frontiersin.org One compound, 12b, which is a hybrid of podophyllotoxin and 7-hydroxycoumarin, demonstrated potent antiproliferative activity against three human oral squamous carcinoma cell lines with nanomolar IC50 values and showed less toxicity to normal human cells than podophyllotoxin itself. frontiersin.org

Bile Acid Hybrids : A series of hybrids combining podophyllotoxin and bile acids were synthesized. mdpi.com The most potent compound, a hybrid with hyodeoxycholic acid connected by a 6-aminocaproic acid linker, was highly active against the HepG2 liver cancer cell line (IC50 = 0.18 µM) and showed great selectivity. mdpi.com

Chalcone Hybrids : Podophyllotoxin-chalcone hybrids have shown significant inhibitory activity against liver (HepG2), gastric (MKN-45), and murine tumor (B16) cancer cells. wikipedia.org

Isatin Hybrids : Isatin–podophyllotoxin hybrid compounds were synthesized and evaluated against four human cancer cell lines, demonstrating the versatility of this hybridization strategy. rsc.org

Camptothecin (B557342) Hybrids : To develop dual inhibitors of Topoisomerase I and Topoisomerase II, conjugates of camptothecin and podophyllotoxin were created. mdpi.com These hybrids were tested against five different human cancer cell lines. mdpi.com

These examples underscore that combining the podophyllotoxin scaffold with other bioactive moieties is a fruitful strategy for generating novel anticancer candidates with potentially improved therapeutic indices. mdpi.comfrontiersin.org

Table 2: Examples of Podophyllotoxin Hybrids and Their Bioactivity

| Hybrid Series | Other Pharmacophore | Linker Type/Strategy | Target Cancer Cell Lines | Notable Activity/Findings | Citations |

|---|---|---|---|---|---|

| Podophyllotoxin-Coumarin | 7-Hydroxycoumarin | Chloroacetyl linker | Oral squamous carcinoma (HSC-2, SCC-9, A-253) | Compound 12b showed potent activity (IC50: 0.22-0.25 µM) and lower toxicity to normal cells. | frontiersin.org |

| Podophyllotoxin-Bile Acid | Hyodeoxycholic acid | 6-aminocaproic acid | Liver (HepG2) | High potency and selectivity against HepG2 (IC50 = 0.18 µM). | mdpi.com |

| Podophyllotoxin-Camptothecin | Camptothecin | Not specified | Leukemia (HL-60), Hepatoma (SMMC-7721), Lung (A549), Breast (MCF7), Colon (SW-480) | Designed as dual inhibitors of Topoisomerase I and II. | mdpi.com |

| Podophyllotoxin-Benzofuranone | Acetamidobenzofuranone | Amide bond | Breast (MCF7, MDA-MB-231), Lung (A549), Prostate (DU 145) | Compound 22-Id showed potent activity (IC50: 0.10-0.97 µM). | mdpi.com |

| Podophyllotoxin-Thiazolidinedione | Thiazolidinedione | 1,2,3-triazole (Click Chemistry) | Prostate (DU-145), Colon (HCT-15) | Showed significant activities against both cell lines. | journalofchemistry.org |

Biosynthetic Pathways and Biotransformation of this compound

The production of podophyllotoxin, whether through natural plant biosynthesis or through biotechnological methods, involves intricate enzymatic pathways and cellular processes. Understanding these mechanisms is crucial for developing sustainable sources of this valuable compound.

Enzymatic Mechanisms in Lignan Biosynthesis

The biosynthesis of podophyllotoxin in plants is a complex, multi-step process that begins with the amino acid phenylalanine via the phenylpropanoid pathway. mdpi.comnih.gov This pathway involves a series of enzymatic reactions to construct the core lignan structure. mdpi.com

The key steps and enzymes involved are:

Formation of Monolignols : Phenylalanine is converted to coniferyl alcohol through a sequence of reactions catalyzed by enzymes including Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and Cinnamoyl-CoA reductase. mdpi.com

Dimerization : Two molecules of coniferyl alcohol undergo stereoselective coupling to form (+)-pinoresinol. This crucial step is guided by a dirigent protein (DIR). mdpi.comresearchgate.net

Reductase Activity : Pinoresinol (B1678388) is then subjected to two successive reductions by pinoresinol-lariciresinol reductase (PLR), a key enzyme that controls the pathway toward different lignan classes. researchgate.netnih.govoup.com This produces lariciresinol (B1674508) and then secoisolariciresinol (B192356). researchgate.net

Dehydrogenation and Cyclization : Secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SIRD) to form matairesinol. mdpi.comresearchgate.net Matairesinol is a critical precursor that is further converted through several steps involving cytochrome P450 (CYP) enzymes and O-methyltransferases (OMTs) to form the podophyllotoxin skeleton. mdpi.comnsf.gov Specifically, enzymes like CYP719A23, CYP71CU1, and CYP71BE54 are involved in modifications leading to the aryltetralin scaffold of podophyllotoxin. mdpi.comnsf.gov A 2-oxoglutarate (2-OG) dependent dioxygenase, deoxypodophyllotoxin (B190956) synthase (DPS), catalyzes the key stereoselective ring-closing step to form deoxypodophyllotoxin from (-)-yatein. frontiersin.org

Table 3: Key Enzymes in the Podophyllotoxin Biosynthetic Pathway

| Enzyme Class | Specific Enzyme Example | Function in Pathway | Citations |

|---|---|---|---|

| Lyase | Phenylalanine ammonia-lyase (PAL) | Catalyzes the initial step, converting phenylalanine to cinnamic acid. | mdpi.com |

| Monooxygenase | Cinnamate 4-hydroxylase (C4H / CYP73A) | Hydroxylates cinnamic acid to p-coumaric acid. | mdpi.com |

| Dirigent Protein | DIR | Guides the stereospecific dimerization of coniferyl alcohol to pinoresinol. | mdpi.commdpi.com |

| Reductase | Pinoresinol-lariciresinol reductase (PLR) | Catalyzes two sequential reductions, converting pinoresinol to secoisolariciresinol. | researchgate.netnih.gov |

| Dehydrogenase | Secoisolariciresinol dehydrogenase (SIRD) | Oxidizes secoisolariciresinol to matairesinol. | mdpi.comresearchgate.net |

| Cytochrome P450 | CYP719A23, CYP71BE54, CYP71CU1 | Catalyze various post-structural modifications, including methylenedioxy bridge formation and demethylation, leading to the core structure. | mdpi.comnsf.gov |

| Dioxygenase | Deoxypodophyllotoxin synthase (DPS) | A 2-ODD enzyme that catalyzes the stereoselective C-C bond formation to create the tetracyclic ring of deoxypodophyllotoxin. | frontiersin.org |

| Methyltransferase | O-methyltransferase (OMT) | Involved in methylation steps of various intermediates, such as the conversion of caffeic acid to ferulic acid. | mdpi.complos.org |

Cultivation and Extraction from Plant Cell Lines

Given the limited availability and slow growth of podophyllotoxin-producing plants like Podophyllum hexandrum, plant cell culture has emerged as a promising alternative for sustainable production. bioline.org.brwjpls.org Researchers have established and optimized cell suspension and callus cultures from various plant species to produce podophyllotoxin.

Podophyllum hexandrum cell cultures have been a primary focus. nih.govresearchgate.net Studies have shown that medium composition, including the type of sugar and the presence of plant growth regulators, significantly influences cell growth and podophyllotoxin yield. wjpls.orgnih.gov For instance, substituting sucrose (B13894) with glucose and cultivating the cells in the dark were found to enhance both biomass and podophyllotoxin production in suspension cultures. nih.gov Using a stirred tank bioreactor, a podophyllotoxin yield of 4.26 mg/L was achieved, which was a 27% increase compared to shake flask cultures. nih.gov Feeding precursors, such as tryptophan, has also been studied to enhance lignan biosynthesis. researchgate.net

Other plant species have also been investigated. Callus and suspension cultures of Linum linearifolium and Linum album have been successfully initiated and shown to produce podophyllotoxin as a major lignan. phcog.comcabidigitallibrary.org Similarly, in vitro cultures of Hyptis suaveolens, including root cultures grown without phytohormones, were able to accumulate podophyllotoxin, in some cases at higher concentrations than the wild plant. nih.gov

Table 4: Podophyllotoxin Production in Various Plant Cell Culture Systems

| Plant Species | Culture Type | Key Conditions/Supplements | Podophyllotoxin Yield | Citations |

|---|---|---|---|---|

| Podophyllum hexandrum | Suspension Culture (Bioreactor) | Glucose medium, dark cultivation, 100 rpm agitation | 4.26 mg/L (6.5 g/L biomass) | nih.gov |

| Podophyllum hexandrum | Callus Culture | B5 medium with 2,4-D, GA3, and BA | Levels similar to the mother plant; produced podophyllotoxin and its 4-O-glucoside. | fao.org |

| Linum linearifolium | Suspension Culture | MS medium with NAA and kinetin | Considered quite high among studied Linum species. | phcog.com |

| Linum album | Callus Culture | Medium with NAA (1 mg/l) + Kinetin (0.4 mg/l), dark condition | Enhanced accumulation compared to other hormone concentrations. | cabidigitallibrary.org |

| Hyptis suaveolens | In vitro Root Culture | MS medium without phytohormones | 0.013% dry weight (higher than wild plant roots). | nih.gov |

Microbial and Fungal Biotransformation for Analog Production

Biotransformation using microorganisms provides a powerful tool for producing novel analogs of podophyllotoxin with potentially improved properties. thieme-connect.commdpi.com This approach leverages the diverse enzymatic machinery of bacteria and fungi to perform specific chemical modifications that can be difficult to achieve through conventional synthesis. mdpi.comresearchgate.net

Several studies have demonstrated the ability of microbes to transform podophyllotoxin. Fungal strains, particularly from the genus Penicillium, have been shown to isomerize podophyllotoxin (PT) into its less toxic epimer, picropodophyllin (B173353) (PPT), with yields of up to 8%. nih.govtandfonline.comtandfonline.com

A novel tandem biotransformation process was developed using two different fungal strains sequentially. asm.orgnih.gov First, Gibberella fujikuroi demethylated podophyllotoxin to 4′-demethylepipodophyllotoxin. asm.orgnih.gov Then, Alternaria alternata oxidized this intermediate to 4′-demethylthis compound, which was subsequently used to synthesize a novel, highly potent analog. asm.orgnih.gov

Bacteria have also been employed for biotransformation. Pseudomonas aeruginosa was found to convert podophyllotoxin into two main products: picropodophyllotoxin and podophyllic acid, achieving a total conversion rate of over 70%. researchgate.netresearchgate.net These microbial transformations highlight a versatile and green chemistry approach to diversify the chemical space around the podophyllotoxin scaffold. thieme-connect.comresearchgate.net

Table 5: Examples of Microbial and Fungal Biotransformation of Podophyllotoxin

| Microorganism | Substrate | Product(s) | Yield/Conversion | Citations |

|---|---|---|---|---|

| Penicillium strains | Podophyllotoxin | Picropodophyllin | Up to 8% yield | nih.govtandfonline.comtandfonline.com |

| Pseudomonas aeruginosa | Podophyllotoxin | Picropodophyllotoxin, Podophyllic acid | 70.2% conversion | researchgate.netresearchgate.net |

| Gibberella fujikuroi | Podophyllotoxin | 4′-demethylepipodophyllotoxin | Intermediate in a tandem process | asm.orgnih.gov |

| Alternaria alternata | 4′-demethylepipodophyllotoxin | 4′-demethylthis compound | Intermediate in a tandem process | asm.orgnih.gov |

| Haplophyllum patavinum (shoot culture) | Dibenzylbutanolide (synthetic precursor) | Podophyllotoxin analogue | Not specified | researchgate.net |

Molecular Mechanisms of Action and Cellular Biology

Inhibition of Microtubule Dynamics and Tubulin Polymerization

Podophyllotoxin (B1678966) is a potent inhibitor of microtubule formation, a key process for cell division, intracellular transport, and maintenance of cell structure. nih.govontosight.ai Its mechanism involves direct interaction with tubulin, the protein subunit of microtubules.

By binding to tubulin, podophyllotoxin inhibits the polymerization of tubulin dimers into microtubules. nih.govmdpi.com This disruption of microtubule dynamics prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.govmdpi.com The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase. frontiersin.orgnih.govbiomolther.orgbiomolther.org This mitotic arrest is a hallmark of podophyllotoxin's cytotoxic activity. nih.gov Cells treated with podophyllotoxin are arrested in metaphase, and if the damage is irreparable, they subsequently undergo apoptosis. nih.govbiomolther.orgbiomolther.org The disruption of the microtubule network has been observed in various cancer cell lines treated with podophyllotoxin and its derivatives. nih.govnih.gov

The binding of podophyllotoxin to tubulin induces subtle conformational changes in the tubulin dimer. nih.govnih.gov X-ray crystallography studies of tubulin in complex with podophyllotoxin derivatives have provided detailed insights into the binding mode. researchgate.netpdbj.org These studies have shown that upon binding, conformational changes occur in flexible loops of both α- and β-tubulin, such as the T5 loop of α-tubulin and the T7 loop of β-tubulin. researchgate.netpdbj.org The interaction is primarily hydrophobic, involving the trimethoxybenzene ring of podophyllotoxin. nih.gov Molecular docking studies have confirmed that podophyllotoxin fits into the colchicine (B1669291) binding site on tubulin. mdpi.com

Topoisomerase II Inhibition and DNA Damage Induction

While podophyllotoxin itself primarily targets microtubules, some of its semi-synthetic derivatives have a different primary mechanism of action, acting as potent inhibitors of DNA topoisomerase II. ontosight.aimdpi.compharmacophorejournal.commdpi.com

Derivatives of podophyllotoxin, such as etoposide (B1684455) and teniposide (B1684490), function by inhibiting the catalytic activity of topoisomerase II. mdpi.compharmacophorejournal.commdpi.com Topoisomerase II is an essential enzyme that alters DNA topology by creating transient double-strand breaks to allow for DNA replication and transcription. frontiersin.orgoncohemakey.com These podophyllotoxin derivatives stabilize the "cleavable complex," which is an intermediate state where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA. pharmacophorejournal.commdpi.comoncohemakey.comresearchgate.net By preventing the re-ligation of the DNA strands, these drugs lead to the accumulation of permanent DNA double-strand breaks. mdpi.comoncohemakey.com This DNA damage triggers a cellular response that ultimately leads to apoptosis. frontiersin.org

A key distinction exists between the mechanism of podophyllotoxin and its clinically used derivatives like etoposide and teniposide. pharmacophorejournal.commdpi.com Podophyllotoxin's primary activity is the inhibition of tubulin polymerization. pharmacophorejournal.commdpi.com In contrast, etoposide and teniposide are weak inhibitors of microtubule assembly but are potent inhibitors of topoisomerase II. pharmacophorejournal.comnih.gov This shift in mechanism is due to structural modifications of the podophyllotoxin molecule, particularly at the C-4 position. nih.gov The stereochemistry at this position influences the compound's affinity for tubulin versus topoisomerase II. nih.govnih.gov Derivatives with a β-configuration at C-4 tend to have greater topoisomerase II inhibitory activity and lower tubulin polymerization inhibitory activity compared to those with an α-configuration. nih.gov This change in molecular target from tubulin to topoisomerase II is a critical factor in the therapeutic profile of these important anticancer drugs. pharmacophorejournal.commdpi.com

Cellular Apoptosis and Cell Cycle Modulation

Podophyllotoxin exerts significant influence over fundamental cellular processes, primarily by inducing programmed cell death, or apoptosis, and by disrupting the normal progression of the cell cycle. These actions are central to its biological activity.

Podophyllotoxin and its derivatives are known to initiate apoptosis through the activation of multiple signaling cascades within the cell. doaj.org Research indicates that it triggers both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. spandidos-publications.com

The intrinsic pathway is engaged following podophyllotoxin exposure, leading to a loss of the mitochondrial membrane potential. nih.govnih.gov This disruption is a critical event that precedes the release of pro-apoptotic factors from the mitochondria. Studies have shown a shift in the balance of Bcl-2 family proteins, which regulate mitochondrial integrity. nih.gov Specifically, treatment with podophyllotoxin has been observed to decrease the levels of anti-apoptotic proteins like Bcl-xl and Mcl-1, while increasing the levels of pro-apoptotic proteins such as Bad. nih.gov

The extrinsic pathway is also implicated, as evidenced by the activation of caspase-8, a key initiator caspase in this cascade. spandidos-publications.comfrontiersin.org Activation of both pathways converges on the executioner caspase, caspase-3, leading to the final stages of apoptosis. spandidos-publications.com The activation of multiple caspases, including caspase-3, -8, and -9, has been consistently observed in various cell lines following treatment with podophyllotoxin or its analogues. doaj.orgspandidos-publications.comfrontiersin.org

Furthermore, some derivatives of podophyllotoxin have been shown to induce apoptosis through pathways linked to endoplasmic reticulum (ER) stress, activating proteins such as BiP, CHOP, and IRE1-α. spandidos-publications.comfrontiersin.org This indicates that the compound can induce cellular stress through multiple organelles, culminating in apoptosis.

Table 1: Key Proteins Involved in Podophyllotoxin-Induced Apoptosis

| Pathway | Key Protein | Role | Observed Effect of Podophyllotoxin |

|---|---|---|---|

| Intrinsic Pathway | Bcl-2 family (e.g., Bad, Bcl-xl) | Regulate mitochondrial permeability | Increases pro-apoptotic Bad, Decreases anti-apoptotic Bcl-xl nih.gov |

| Mitochondria | Central organelle in intrinsic apoptosis | Induces loss of membrane potential nih.govnih.gov | |

| Caspase-9 | Initiator caspase | Activated spandidos-publications.com | |

| Extrinsic Pathway | Caspase-8 | Initiator caspase | Activated spandidos-publications.comfrontiersin.org |

| Execution Phase | Caspase-3 | Executioner caspase | Activated doaj.orgspandidos-publications.com |

| ER Stress Pathway | BiP, CHOP, IRE1-α | ER stress markers | Expression levels increased spandidos-publications.comfrontiersin.org |

A primary mechanism of podophyllotoxin's action is its ability to interfere with microtubule dynamics. This disruption directly impacts cell division and activates cell cycle checkpoints, which are critical surveillance mechanisms that ensure the fidelity of cellular replication. aacrjournals.orgcreativebiolabs.net

Research has consistently shown that podophyllotoxin induces cell cycle arrest, particularly at the G2/M phase transition. nih.govnih.govfrontiersin.org This arrest prevents cells from entering mitosis with a compromised microtubule spindle. The cell cycle is controlled by the sequential activation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. wikipedia.org By disrupting microtubule organization, podophyllotoxin activates the spindle checkpoint, which inhibits the anaphase-promoting complex and prevents the degradation of proteins like cyclin B1, thereby halting progression through mitosis. aacrjournals.org

When DNA damage is detected as a consequence of cellular stress, checkpoints at the G1, S, or G2 phases can be activated to provide time for repair. mdpi.comkhanacademy.org In the case of podophyllotoxin-induced damage, the G2/M checkpoint is crucial. nih.govnih.gov If the damage is too severe to be repaired, the checkpoint mechanisms can trigger apoptosis, ensuring that cells with compromised genetic material are eliminated. khanacademy.org This link between G2/M arrest and the subsequent induction of apoptosis is a hallmark of podophyllotoxin's activity. nih.govkoreascience.kr

Table 2: Podophyllotoxin's Effect on Cell Cycle Regulation

| Checkpoint | Phase of Action | Key Regulatory Proteins | Effect of Podophyllotoxin |

|---|---|---|---|

| G2/M Checkpoint | G2 to Mitosis Transition | Cyclins, CDKs (e.g., CDC2), CHK1/2 mdpi.com | Induces cell cycle arrest nih.govnih.govfrontiersin.org |

| Spindle Checkpoint | Metaphase to Anaphase Transition | BubR1, Mad1, Mad2 aacrjournals.org | Activated due to microtubule disruption, preventing mitotic progression |

Interactions with Other Biological Targets and Signaling Pathways

Beyond its direct effects on the cell cycle and apoptosis, podophyllotoxin influences several other critical signaling pathways that govern cell survival, stress responses, and inflammation.

The PTEN/PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. spandidos-publications.com Aberrant activation of this pathway is common in various diseases. Podophyllotoxin and its derivatives have been shown to inhibit this survival pathway. nih.govnih.gov

Deoxypodophyllotoxin (B190956), a related natural lignan (B3055560), has been documented to suppress cell viability by blocking the PI3K/Akt signaling pathway. spandidos-publications.comnih.gov This inhibition prevents the downstream signaling that would normally suppress apoptosis and promote cell cycle progression. nih.gov Research on a podophyllotoxin derivative, 12c, demonstrated that it could regulate the PTEN/PI3K/Akt pathway, which in turn influenced the mitochondrial apoptotic pathway. nih.gov By inhibiting the phosphorylation of Akt, podophyllotoxin effectively curtails a key pro-survival signal, thereby sensitizing cells to apoptosis. researchgate.net The tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway, is also implicated in the action of some podophyllotoxin analogues. spandidos-publications.com

A significant body of evidence demonstrates that podophyllotoxin induces the generation of reactive oxygen species (ROS) within cells. nih.govfrontiersin.orgsci-hub.ru This increase in ROS leads to a state of oxidative stress, which is a key mediator of the compound's apoptotic effects. nih.govkoreascience.kr

The overproduction of ROS can damage cellular components, including mitochondria. frontiersin.org Studies have shown that podophyllotoxin treatment leads to a dramatic increase in intracellular ROS levels, which is directly linked to the loss of mitochondrial membrane potential and subsequent apoptosis. nih.govnih.govsci-hub.rutandfonline.com The critical role of ROS in this process was confirmed by experiments where pretreatment with an antioxidant, N-acetyl-L-cysteine (NAC), prevented the apoptosis induced by podophyllotoxin. nih.govkoreascience.kr This indicates that ROS generation is not merely a side effect but a central mechanism driving podophyllotoxin-induced cell death. nih.gov

The nuclear factor-kappaB (NF-κB) pathway is a primary regulator of inflammation, immune responses, and cell survival. nih.govmdpi.com It plays a complex role, often promoting inflammation and inhibiting apoptosis. aging-us.com Research suggests that podophyllotoxin can modulate this pathway.

In one study, a combination formulation containing podophyllotoxin and rutin (B1680289) was found to exert an anti-inflammatory effect by restricting the nuclear translocation of NF-κB. plos.org This inhibition led to the downregulation of NF-κB target genes, such as cyclo-oxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS). plos.org The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines and microbial products, leading to the activation of the IKK complex and subsequent release of NF-κB to enter the nucleus. mdpi.commdpi.com By preventing NF-κB's nuclear translocation, podophyllotoxin can suppress the transcription of genes that drive inflammatory responses. plos.org This suggests a potential anti-inflammatory dimension to the compound's biological activity, alongside its better-known cytotoxic effects.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 12c |

| N-acetyl-L-cysteine (NAC) |

| Bad |

| Bcl-xl |

| BiP |

| BubR1 |

| Caspase-3 |

| Caspase-8 |

| Caspase-9 |

| CDC2 |

| CHK1 |

| CHK2 |

| CHOP |

| Cyclin B1 |

| Cyclo-oxygenase 2 (COX-2) |

| Deoxypodophyllotoxin |

| Inducible nitric oxide synthase (iNOS) |

| IRE1-α |

| Mad1 |

| Mad2 |

| Mcl-1 |

| Podophyllotoxin |

Structure Activity Relationship Sar Studies and Molecular Modeling

Correlations Between Chemical Structure and Biological Activities

The biological activity of podophyllotoxin (B1678966) and its analogues is intricately linked to its five-ring system (A, B, C, D, and E) and the stereochemistry of its four chiral centers. nih.govukaazpublications.com Modifications at different positions have profound and varied effects on the molecule's interaction with its biological targets.

Influence of Stereochemistry (e.g., C-4 Configuration) on Target Interaction

The stereochemistry at the C-4 position is a critical determinant of the biological mechanism of action. Podophyllotoxin itself, with its α-configuration at C-4, is a potent inhibitor of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest. ukaazpublications.com In contrast, its epimer, epipodophyllotoxin (B191179), which possesses a β-configuration at C-4, exhibits a different primary mechanism, acting as an inhibitor of topoisomerase II. ukaazpublications.com This highlights the profound impact of the spatial arrangement of substituents at this position on target selectivity.

Subtle changes at the C-4 position can significantly alter biological activity. For instance, the introduction of bulky groups at C-4 generally enhances both anticancer and topoisomerase activities. pharmacophorejournal.com However, increasing the steric bulk of ester substituents at C-4 has been shown to decrease potency against human cancer cells, though it has a less significant impact on cell-free tubulin inhibition. tandfonline.comchemrxiv.org This suggests that while the C-4 position is crucial for interaction with the biological target, factors like cellular uptake and distribution also play a significant role. chemrxiv.org Interestingly, while the C-4 configuration is vital for the mechanism of action, the development of clinically used drugs like etoposide (B1684455) and teniposide (B1684490) utilized podophyllotoxin or its isomers as starting materials without strict consideration for the initial stereochemistry at C-4, as this position is modified during synthesis. mdpi.com

Significance of Specific Ring Systems (A, B, C, D, E) for Activity

Each of the five rings of the podophyllotoxin scaffold plays a distinct role in its biological activity.

Ring A: While initially considered essential, some studies have shown that modifications to Ring A can still yield compounds with significant, albeit reduced, activity compared to etoposide. pharmacophorejournal.com However, other research indicates that an intact methylenedioxy-type Ring A system is generally more important than a ring-A-opened system for inhibiting human DNA topoisomerase II. pharmacophorejournal.com Some A-ring removed or replaced 4-aza-podophyllotoxin compounds have exhibited strong anticancer activity. mdpi.com

Ring B: Modifications to Ring B have generally resulted in a loss of biological activity. pharmacophorejournal.com However, naturally occurring B-ring modified derivatives, α-peltatin and β-peltatin, are known to exhibit significant antiviral and antitumor activities. nih.gov Despite this, synthetic ester and ether derivatives of these compounds were found to be less active than their parent structures. nih.gov

Ring C: This ring is a key site for modifications. The C-4 position within Ring C is identified as the binding site for topoisomerase II, and introducing bulky substituents at this position can enhance cytotoxic activities. mdpi.com Aromatization of Ring C, which alters the spatial orientation of Ring E, leads to a loss of cytotoxic properties. nih.gov The introduction of a nitrogen atom to create 4-aza-podophyllotoxins has yielded compounds with potent cytotoxicity. mdpi.com

Ring D: The γ-lactone in Ring D is generally considered crucial for the cytotoxic activity of many podophyllotoxin analogues. rsc.org A trans-fused γ-lactone D ring is a strict requirement for the antitumor activity of podophyllotoxin. nih.gov However, some derivatives lacking the lactone ring, such as podophyllic aldehyde, have shown interesting cytotoxicity and selectivity. semanticscholar.org Furthermore, a series of ring D-opened deoxypodophyllotoxin (B190956) derivatives displayed selective cytotoxicities against certain cancer cell lines. mdpi.com

Ring E: The trimethoxyphenyl E-ring is essential for activity, and its free rotation is necessary for antitumor effects. pharmacophorejournal.com The axial placement of the E-ring is responsible for the ability of podophyllotoxin to inhibit tubulin polymerization. nih.gov Modifications on this ring, such as the introduction of chlorine or bromine atoms at the C2′ and C6′ positions, have been shown to increase insecticidal activity. mdpi.com

Effect of Substituent Modifications on Cytotoxicity and Selectivity

The introduction of various substituents at different positions on the podophyllotoxin scaffold has been a key strategy to modulate its cytotoxicity and selectivity.

Modifications at the C-4 position have been extensively explored. Introducing an amino group at C-4 has led to derivatives with superior activity, particularly against drug-resistant cell lines. mdpi.com Further derivatization of this amino group into saturated aliphatic amides has yielded compounds with more potent antitumor activity than etoposide. mdpi.com Conversely, increasing the steric hindrance at C-4 with ester groups generally leads to a decrease in potency against cancer cells. tandfonline.com

The C-7 hydroxyl group also influences cytotoxicity. While its loss in deoxypodophyllotoxin does not eliminate tubulin binding, epimerization at C-7 to form epipodophyllotoxin reduces tubulin depolymerization activity but enhances topoisomerase II inhibition. mdpi.com

Substitutions on the E-ring can also impact activity. For instance, the presence of a methoxy (B1213986) group at C-4' is considered important for cytotoxic activity in some 4β-amino derivatives. mdpi.com The introduction of halogen atoms like chlorine or bromine at C-2' and C-6' enhances insecticidal properties. mdpi.com

Hybrids of podophyllotoxin with other bioactive molecules have also been synthesized to improve activity and selectivity. For example, podophyllotoxin-coumarin conjugates have shown significant cytotoxic activity against human oral squamous carcinoma cells. mdpi.com Similarly, hybrids with formononetin (B1673546) have demonstrated increased potency against human lung carcinoma cells compared to podophyllotoxin alone. mdpi.com However, the enlargement of the cyclolignan skeleton through modifications at the aldehyde function of podophyllic aldehyde generally did not improve cytotoxicity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activities. These models are instrumental in predicting the activity of new derivatives and identifying key structural features responsible for their effects.

Development of Predictive Models for Biological Activity

Several QSAR models have been developed for podophyllotoxin analogues to predict their cytotoxic activity against various cancer cell lines. researchgate.net These models often utilize topological descriptors, such as molecular connectivity indices, to quantify the structural features of the molecules. nih.gov For instance, a variable selection k-nearest neighbor (kNN) QSAR method was applied to a large set of epipodophyllotoxin derivatives, resulting in predictive models with good correlation and predictive abilities. nih.govacs.org These models demonstrated robustness, as confirmed by internal and external validation methods. acs.org

One study developed four QSAR models for two series of podophyllotoxin derivatives against four different cancer cell lines, achieving good correlative and predictive power. researchgate.net Another QSAR model for a diverse set of compounds showed good coefficients of determination and predictive ability, explaining over 70% of the experimental variance. grafiati.com These predictive models are valuable tools for the rational design of novel and more potent podophyllotoxin derivatives. researchgate.netacs.org

Identification of Key Pharmacophoric Features

QSAR studies have been crucial in identifying the key pharmacophoric features of podophyllotoxin derivatives that are essential for their biological activity. A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target.

For podophyllotoxin analogues, hydrophobic properties have been identified as one of the most important factors determining their cytotoxic activity. researchgate.net The analysis of QSAR models has also highlighted the significance of specific structural elements. For example, in some models, the presence of a bulky group at the C-4 position and a methoxy group at C-4' were identified as vital for cytotoxic activity. mdpi.com

The development of QSAR models, often in conjunction with molecular docking studies, allows for a more reliable interpretation of the structural requirements for activity. researchgate.net These models can help in the design of new compounds with enhanced inhibitory potency by guiding the modification of the podophyllotoxin scaffold to better fit the identified pharmacophoric features. researchgate.net

Computational Chemistry and Molecular Docking Simulations

Computational chemistry and molecular docking simulations have become indispensable tools in the study of podophyllotoxin and its derivatives, providing critical insights into their mechanisms of action at the molecular level. These in silico methods allow for the prediction and analysis of how these compounds interact with their biological targets, primarily tubulin and topoisomerase II.

Prediction of Binding Modes with Target Proteins (e.g., Tubulin, Topoisomerase II)

Molecular docking studies are routinely employed to predict the preferred orientation and conformation of podophyllotoxin and its analogues within the binding sites of their target proteins. These simulations are crucial for understanding the initial binding events that lead to biological activity.

For tubulin , the primary target of podophyllotoxin, docking studies have consistently shown that it binds to the colchicine (B1669291) binding site located on the β-tubulin subunit, near the interface with the α-tubulin subunit. nih.govjuit.ac.in This binding interferes with the polymerization of tubulin into microtubules, a critical process for cell division. juit.ac.intandfonline.com X-ray crystallography has confirmed this binding mode, showing that podophyllotoxin and colchicine share the same binding site. nih.gov The trimethoxyphenyl group of podophyllotoxin typically orients into a hydrophobic pocket within the binding site. mdpi.com

Computational models have been used to compare the binding modes of different podophyllotoxin derivatives. For instance, molecular modeling has shown that while the R-isomer of a novel antitubulin agent binds in a colchicine-like mode, the S-isomer adopts a podophyllotoxin-like orientation within the β-tubulin binding site. unimi.it Docking studies on various derivatives have revealed that modifications can lead to different binding modes compared to the parent compound. mdpi.com For example, certain derivatives with heterocyclic groups showed that these additions could interact with the GTP pocket of α-tubulin, adjacent to the colchicine site, suggesting a dual-binding site inhibition strategy. larvol.com

In the case of topoisomerase II , the target for semisynthetic derivatives like etoposide and teniposide, docking simulations help elucidate why these compounds inhibit this enzyme while podophyllotoxin itself does not. tandfonline.comtandfonline.comsci-hub.se These derivatives stabilize the covalent complex formed between topoisomerase II and DNA, leading to DNA strand breaks. frontiersin.orgpharmacophorejournal.com Docking studies have been performed on the ATPase domain of human topoisomerase II, which is a known binding site for etoposide. researchgate.netbjmu.edu.cn Simulations have shown that derivatives can dock in a similar position and orientation within this domain. maxwellsci.com For example, studies on aza-podophyllotoxin derivatives showed their potential to bind to human topoisomerase II, and the docking results correlated with their observed cytotoxic activity. sci-hub.se

A comparative docking study of 119 podophyllotoxin derivatives against both tubulin and topoisomerase II found that the derivatives generally interacted more effectively with tubulin. tandfonline.com The highest docking scores were significantly better for tubulin (-12.200) compared to topoisomerase II (-4.511), indicating tubulin as the more probable target for this specific library of derivatives. tandfonline.comnih.gov

Table 1: Predicted Binding Affinities of Selected Podophyllotoxin Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | PDB ID of Target |

|---|---|---|---|

| Podophyllotoxin | β-tubulin | -7.682 | 1SA1 |

| Derivative 7 (benzothiazole congener) | β-tubulin | -7.795 | 1SA1 |

| Derivative 11 (benzothiazole congener) | β-tubulin | -7.227 | 1SA1 |

| Derivative 15 (benzothiazole congener) | β-tubulin | -7.965 | 1SA1 |

| Podophyllotoxin Derivative (Max Score) | Tubulin | -12.200 | 6NNG |

| Podophyllotoxin Derivative (Max Score) | Topoisomerase II | -4.511 | 3QX3 |

| GL331 | Topoisomerase IIα (ATPase domain) | High affinity | - |

| Etoposide | Topoisomerase IIα (ATPase domain) | Lower affinity than GL331 | - |

Data sourced from multiple studies. mdpi.comtandfonline.combjmu.edu.cnnih.gov

Analysis of Ligand-Receptor Interactions

Beyond predicting binding modes, computational analyses provide detailed information about the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-alkyl or pi-pi stacking interactions.

For tubulin , the trimethoxyphenyl group of podophyllotoxin is known to engage in significant hydrophobic interactions within the colchicine binding site. mdpi.com The lactone ring and other parts of the podophyllotoxin scaffold also form crucial contacts. Studies on podophyllotoxin-glycosyl triazole hybrids revealed that the sugar moiety actively participates in hydrogen bonding with amino acid residues. sci-hub.se Similarly, the analysis of 4β-triazole-podophyllotoxin showed it formed two hydrogen bonds with Ser178 in α-tubulin, contributing to its stability. larvol.com The van der Waals forces are also a major contributor to the binding energy. larvol.com

In the interaction with topoisomerase II , derivatives of podophyllotoxin form key interactions within the enzyme's binding pocket. For example, docking studies of certain aza-podophyllotoxin derivatives with human topoisomerase II complexed with DNA (PDB: 3QX3) revealed hydrogen bonding interactions with residues like Asp479. sci-hub.se The analysis of GL331, a potent derivative, showed two hydrogen bonds: one between the methylenedioxy group and Arg98, and another between the nitro group and Gly166 within the ATPase domain. bjmu.edu.cn For other derivatives, hydrophobic interactions were also identified as significant. researchgate.net A study of epipodophyllotoxin derivatives highlighted that van der Waals energy plays a crucial role in the binding affinity to topoisomerase II. maxwellsci.com

The detailed analysis of these interactions is fundamental for structure-activity relationship (SAR) studies. By understanding which functional groups contribute positively or negatively to binding, medicinal chemists can rationally design new derivatives with improved affinity and selectivity. For example, the finding that a heterocyclic group with high electronegativity and small steric hindrance could enhance affinity for the GTP pocket of α-tubulin provides a clear direction for inhibitor design. larvol.com

Table 2: Key Ligand-Receptor Interactions for Podophyllotoxin and Derivatives

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 4β-triazole-podophyllotoxin | α-tubulin | Ser178 | Hydrogen Bonds |

| Podophyllotoxin-glycosyl triazole (5a) | Topoisomerase II | Asn C92, Thr C184, Arg C-70, Ser C-120 | Hydrogen Bonds |

| Podophyllotoxin-glycosyl triazole (5a) | Topoisomerase II | Ile D5 | Pi-alkyl Interactions |

| GL331 | Topoisomerase IIα | Arg98, Gly166 | Hydrogen Bonds |

| Aza-podophyllotoxin derivative (8a) | Topoisomerase II | Asp479 | Hydrogen Bonding |

Data compiled from various molecular docking studies. larvol.comsci-hub.sebjmu.edu.cnsci-hub.se

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes in both the ligand and the protein over time. mdpi.com MD simulations are computationally intensive but provide valuable information on the stability of the ligand-protein complex and the flexibility of the binding site. researchgate.net

MD simulations have been used to study the stability of podophyllotoxin derivatives in the binding sites of both tubulin and topoisomerase II. nih.gov For instance, a study incorporating MD simulations found that podophyllotoxin derivatives formed stable complexes with tubulin. tandfonline.comnih.gov In contrast, when bound to topoisomerase II, the same ligands tended to shift from their initial binding site towards the DNA binding site, suggesting a less stable interaction with the protein itself. tandfonline.comnih.gov

The stability of the interaction between the most potent derivatives and their target protein can be further assessed using techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis, which calculates the binding free energy. nih.gov In one study, the stability of a 4β-triazole-podophyllotoxin-tubulin complex was confirmed through MD simulations, which showed it was the most stable among the tested derivatives, largely due to strong hydrogen bonds and higher van der Waals forces. larvol.com

Preclinical Research and Therapeutic Potential

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The primary mechanism of action for podophyllotoxone is the inhibition of tubulin polymerization, a critical process for cell division. nih.gov By disrupting microtubule formation, the compound induces an arrest of the cell cycle in the G2/M phase, ultimately leading to cell death. nih.gov

Spectrum of Activity Against Various Malignancies (e.g., Leukemia, Lung, Breast, Prostate Cancer)

This compound has demonstrated significant inhibitory activity against human prostate cancer cell lines. nih.gov Specific research has shown its cytotoxicity against PC3 and DU145 prostate cancer cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) of 14.7 µmol·L⁻¹ and 20.6 µmol·L⁻¹, respectively. nih.gov

While extensive data for this compound across a wider range of cancers is limited, the broader family of podophyllotoxins shows a wide spectrum of activity. The parent compound, podophyllotoxin (B1678966), and its derivatives have shown potent cytotoxicity against various malignancies, including leukemia, lung, and breast cancer cell lines. frontiersin.orgnih.govnih.govresearchgate.net For instance, podophyllotoxin has an IC50 value of 0.0040 µg/mL against the J45.01 leukemia cell line. nih.gov Derivatives have also shown activity against lung cancer (A549), breast cancer (MCF-7), and colon cancer (SW480) cell lines, often with IC50 values in the low micromolar to nanomolar range. nih.govresearchgate.netmdpi.com

| Compound | Cancer Type | Cell Line | IC50 Value | Source |

|---|---|---|---|---|

| This compound | Prostate Cancer | PC3 | 14.7 µmol·L⁻¹ | nih.gov |

| This compound | Prostate Cancer | DU145 | 20.6 µmol·L⁻¹ | nih.gov |

| Podophyllotoxin | Leukemia | J45.01 | 0.0040 µg/mL | nih.gov |

| Podophyllotoxin | Leukemia | CEM/C1 | 0.0286 µg/mL | nih.gov |

| Acetylpodophyllotoxin | Breast Cancer (TNBC) | BT-549 | 0.011 µM | Peña-Morán et al., 2016 |

| Deoxypodophyllotoxin (B190956) | Lung Cancer (Gefitinib-Resistant) | HCC827GR | ~1 µM (at 48h) | nih.gov |

Investigations into Drug Resistance Mechanisms

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR). frontiersin.orgnih.gov One of the most well-established mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents. frontiersin.org

Podophyllotoxin and its derivatives are susceptible to this resistance mechanism. frontiersin.org Preclinical research has focused on developing new derivatives that can either evade or overcome MDR. benthamscience.com Strategies include designing compounds that are not substrates for P-gp or that may even downregulate the expression of the gene responsible for it (mdr-1). frontiersin.org Studies on certain podophyllotoxin analogs have shown they can be effective against P-gp-overexpressing cancer cell lines (e.g., K562/A02, K562/VCR) and may work by reducing the expression of P-gp. frontiersin.orgnih.gov This area of investigation is crucial for expanding the therapeutic potential of the podophyllotoxin class of compounds against resistant tumors.

In Vivo Efficacy Studies in Preclinical Models

While in vitro studies provide essential data on cytotoxicity, in vivo models are necessary to evaluate a compound's therapeutic potential in a complex biological system.

Assessment of Tumor Growth Inhibition in Xenograft Models

Although specific in vivo efficacy studies for this compound are not widely documented, research on closely related podophyllotoxin derivatives has demonstrated significant tumor growth inhibition in animal models. frontiersin.orgnih.gov In these preclinical studies, human cancer cells are implanted into immunocompromised mice, forming tumors (xenografts) that can be treated with test compounds.

For example, a podophyllotoxin-polymer conjugate showed excellent antitumor efficacy in a mouse model with MCF-7/ADR (doxorubicin-resistant breast cancer) xenograft tumors, achieving a tumor inhibition rate of 82.5%. frontiersin.orgnih.gov Other studies using nanoparticle formulations of podophyllotoxin have shown effective tumor growth inhibition in paclitaxel-resistant A549 lung cancer xenografts. frontiersin.orgnih.gov Furthermore, novel derivatives have proven effective in both drug-sensitive and drug-resistant xenograft models, sometimes at lower doses than clinically used agents like etoposide (B1684455). frontiersin.org These findings highlight the potential of the podophyllotoxin scaffold to yield compounds with potent in vivo antitumor activity.

Evaluation of Systemic Toxicity and Therapeutic Index